Cas no 87500-74-1 ((2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid)
87500-74-1 structure
Product Name:(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid
Numéro CAS:87500-74-1
Le MF:C13H19N5O9S2
Mégawatts:453.448060274124
CID:823993
PubChem ID:9576950
Update Time:2024-10-26
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- Open Ring Aztreonam
- (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoam
- (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid
- (2S,3S)-2-{[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-pr opanyl)oxy]imino}acetyl]amino}-3-(sulfoamino)butanoic acid
- OPEN RING AZTREONAM, USP STANDARD
- (2S,3S)-2-{(Z)-2-[2-Aminothiazol-4-yl]-2-[2-carboxypropan-2-yloxyimino]acetamido}-3-(sulfoamino)butanoic acid
- Landiolol impurity R
- Ammonia trannan open loop impurity
- (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid (ACI)
- Butanoic acid, 2-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)-, [S-[R*,R*-(Z)]]- (ZCI)
- Butanoic acid, 2-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)-, (2S,3S)- (9CI)
- SQ 26992
- Butanoic acid, 2-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-3-(sulfoamino)-, (S-(R*,R*-(Z)))-
- Aztreonam Impurity A
- OPEN RING AZTREONAM [USP-RS]
- sq-26992
- (2S,3S)-2-((Z)-2-(2-AMINOTHIAZOL-4-YL)-2-(2-CARBOXYPROPAN-2-YLOXYIMINO)ACETAMIDO(-3-(SULFOAMINO)BUTANOIC ACID
- OPEN RING AZTREONAM (USP-RS)
- (2S,3S)-2-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetyl)amino)-3-(sulfoamino)butanoic acid
- 87500-74-1
- SQ 26,992
- 7O397SYG7R
- UNII-7O397SYG7R
- (2S,3S)-2-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-3-(sulfoamino)butanoic acid
- 2-[[(2-amino-1,3-thiazol-4-yl)-[[(1S,2S)-1-carboxy-2-(sulfoamino)propyl]carbamoyl]methylidene]amino]oxy-2-methyl-propanoic acid
- SQ-26,992
- BUTANOIC ACID, 2-(((2Z)-2-(2-AMINO-4-THIAZOLYL)-2-((1-CARBOXY-1-METHYLETHOXY)IMINO)ACETYL)AMINO)-3-(SULFOAMINO)-, (2S,3S)-
- OPEN-RING AZTREONAM
- BUTANOIC ACID, 2-(((2Z)-(2-AMINO-4-THIAZOLYL)((1-CARBOXY-1-METHYLETHOXY)IMINO)ACETYL)AMINO)-3-(SULFOAMINO)-, (2S,3S)-
- CHEBI:62665
- (2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid
- (2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid
-
- Piscine à noyau: 1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1
- La clé Inchi: IBLNMEMSULYOOK-VEHQQRBSSA-N
- Sourire: C(/C1N=C(N)SC=1)(=N\OC(C)(C)C(=O)O)\C(=O)N[C@H](C(=O)O)[C@H](C)NS(O)(=O)=O
Propriétés calculées
- Qualité précise: 453.062
- Masse isotopique unique: 453.062
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 10
- Complexité: 780
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 267A^2
- Le xlogp3: -0.5
Propriétés expérimentales
- Dense: 1.76
- Point de fusion: NA
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.689
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Informations de sécurité
- Description des dangers: CAUTION: May irritate eyes, skin
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Instructions de sécurité: CAUT
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A630410-5mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 5mg |
$ 221.00 | 2023-04-19 | ||
| TRC | A630410-10mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 10mg |
$ 374.00 | 2023-04-19 | ||
| TRC | A630410-25mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 25mg |
$ 787.00 | 2023-04-19 | ||
| TRC | A630410-100mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 100mg |
$ 1380.00 | 2023-04-19 | ||
| A2B Chem LLC | AC04256-25mg |
2-[[(2-amino-1,3-thiazol-4-yl)-[[(1S,2S)-1-carboxy-2-(sulfoamino)propyl]carbamoyl]methylidene]amino]oxy-2-methyl-propanoic acid |
87500-74-1 | > 95% | 25mg |
$699.00 | 2024-04-19 |
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Littérature connexe
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
87500-74-1 ((2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot